2-(4-fluorophenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide
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Overview
Description
2-(4-fluorophenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide is an organic compound characterized by its unique structure, which includes a fluorophenoxy group and a thiophenyl-substituted cyclopentyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-fluorophenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide typically involves multiple steps:
Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 4-fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate.
Cyclopentylation: The intermediate is then reacted with a cyclopentyl halide in the presence of a base to introduce the cyclopentyl group.
Thiophene Introduction: The thiophene ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Final Acetamide Formation: The final step involves the reaction of the intermediate with acetamide under suitable conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced at various positions, particularly at the carbonyl group, to form alcohol derivatives.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted phenoxy derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.
Materials Science: It can be incorporated into polymers to modify their properties, such as thermal stability and conductivity.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential activity as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used in the development of probes for studying biological processes.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of advanced coatings and adhesives due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 2-(4-chlorophenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide
- 2-(4-bromophenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide
- 2-(4-methylphenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide
Comparison:
- Uniqueness: The presence of the fluorine atom in 2-(4-fluorophenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide can significantly alter its electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs.
- Reactivity: The fluorinated compound may exhibit different reactivity patterns, particularly in nucleophilic substitution reactions, due to the strong electron-withdrawing effect of the fluorine atom.
- Biological Activity: The fluorine atom can also influence the compound’s biological activity, potentially enhancing its binding affinity and specificity for certain biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[(1-thiophen-3-ylcyclopentyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2S/c19-15-3-5-16(6-4-15)22-11-17(21)20-13-18(8-1-2-9-18)14-7-10-23-12-14/h3-7,10,12H,1-2,8-9,11,13H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZKIHGUZCIUHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)COC2=CC=C(C=C2)F)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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